Cas no 1010-92-0 (2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide)

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide is a nitroimidazole derivative with notable applications in pharmaceutical and chemical research. Its structure features a nitro group at the 5-position and an acetamide substituent on the imidazole ring, contributing to its reactivity and potential biological activity. This compound is of interest due to its role as an intermediate in synthesizing antimicrobial and antiprotozoal agents, particularly those targeting anaerobic pathogens. Its stability and well-defined chemical properties make it suitable for controlled reactions in drug development. Researchers value this compound for its versatility in modifying imidazole-based scaffolds, enabling further exploration of structure-activity relationships in medicinal chemistry.
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide structure
1010-92-0 structure
Product name:2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
CAS No:1010-92-0
MF:C6H8N4O3
MW:184.152720451355
CID:5608287
PubChem ID:49879848

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-1-acetamide, 2-methyl-5-nitro-
    • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide
    • EN300-843058
    • SCHEMBL1031727
    • 1010-92-0
    • 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
    • Inchi: 1S/C6H8N4O3/c1-4-8-2-6(10(12)13)9(4)3-5(7)11/h2H,3H2,1H3,(H2,7,11)
    • InChI Key: AQHNMNBJODZNFK-UHFFFAOYSA-N
    • SMILES: C1(C)N(CC(N)=O)C([N+]([O-])=O)=CN=1

Computed Properties

  • Exact Mass: 184.05964013g/mol
  • Monoisotopic Mass: 184.05964013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • Density: 1.60±0.1 g/cm3(Predicted)
  • Melting Point: 235 °C
  • Boiling Point: 503.4±30.0 °C(Predicted)
  • pka: 15.59±0.40(Predicted)

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-843058-1.0g
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
1010-92-0 95%
1.0g
$943.0 2024-05-21
Enamine
EN300-843058-10g
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
1010-92-0
10g
$4052.0 2023-09-02
Enamine
EN300-843058-1g
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
1010-92-0
1g
$943.0 2023-09-02
Enamine
EN300-843058-2.5g
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
1010-92-0 95%
2.5g
$1848.0 2024-05-21
Enamine
EN300-843058-0.05g
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
1010-92-0 95%
0.05g
$792.0 2024-05-21
Enamine
EN300-843058-0.25g
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
1010-92-0 95%
0.25g
$867.0 2024-05-21
Enamine
EN300-843058-0.1g
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
1010-92-0 95%
0.1g
$829.0 2024-05-21
Enamine
EN300-843058-10.0g
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
1010-92-0 95%
10.0g
$4052.0 2024-05-21
Enamine
EN300-843058-5.0g
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
1010-92-0 95%
5.0g
$2732.0 2024-05-21
Enamine
EN300-843058-0.5g
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
1010-92-0 95%
0.5g
$905.0 2024-05-21

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide Related Literature

Additional information on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

Recent Advances in the Study of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide (CAS: 1010-92-0)

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide (CAS: 1010-92-0) has garnered significant attention in recent years due to its potential applications in the field of chemical biology and pharmaceutical research. This nitroimidazole derivative is structurally related to well-known antiparasitic and antimicrobial agents, making it a subject of interest for novel drug development and mechanistic studies.

Recent studies have focused on the synthesis and optimization of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives to enhance their biological activity and pharmacokinetic properties. A 2023 publication in the Journal of Medicinal Chemistry reported a series of structural modifications at the acetamide moiety, which significantly improved the compound's solubility and bioavailability while maintaining its antimicrobial potency against anaerobic pathogens.

Mechanistic investigations have revealed that 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide exerts its biological effects through a unique dual-action mechanism. The nitro group undergoes enzymatic reduction in hypoxic environments, generating reactive intermediates that damage microbial DNA, while the acetamide side chain appears to interfere with essential metabolic pathways in target organisms. This combination of mechanisms may explain the compound's broad-spectrum activity against resistant strains.

In oncology research, preliminary studies have explored the potential of 1010-92-0 as a hypoxia-selective cytotoxin. A 2024 study published in Cancer Research demonstrated that the compound preferentially accumulates in hypoxic tumor regions and shows synergistic effects when combined with conventional chemotherapeutic agents in various cancer cell lines.

From a chemical perspective, recent advances in the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide have focused on greener methodologies. A novel one-pot synthesis approach using microwave-assisted reactions has been developed, significantly reducing reaction times and improving yields compared to traditional methods. These process improvements are particularly relevant for potential scale-up in pharmaceutical manufacturing.

Pharmacokinetic studies conducted in animal models have provided valuable insights into the compound's absorption, distribution, metabolism, and excretion profiles. While the parent compound shows moderate oral bioavailability, its major metabolites have been identified and characterized, revealing potential active species that contribute to the overall pharmacological effects.

Current challenges in the development of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives include optimizing the balance between efficacy and potential toxicity, particularly regarding neurological side effects that have been observed at higher doses. Ongoing structure-activity relationship studies aim to address these concerns while maintaining the compound's desirable antimicrobial and anticancer properties.

Future research directions for this compound class include exploring its potential in combination therapies, developing targeted delivery systems to enhance tissue specificity, and investigating its immunomodulatory effects. The unique chemical properties of 1010-92-0 continue to make it a promising scaffold for the development of novel therapeutic agents across multiple disease areas.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd